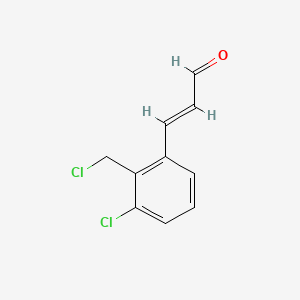
N-(Vinyloxycarbonyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Vinyloxycarbonyl)-L-serine is an organic compound that features a vinyl group attached to the nitrogen atom of L-serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Vinyloxycarbonyl)-L-serine typically involves the reaction of L-serine with a vinyl ester in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Vinyloxycarbonyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles are used under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(Vinyloxycarbonyl)-L-serine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(Vinyloxycarbonyl)-L-serine exerts its effects involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Vinyloxycarbonyl)-L-alanine
- N-(Vinyloxycarbonyl)-L-threonine
- N-(Vinyloxycarbonyl)-L-cysteine
Uniqueness
N-(Vinyloxycarbonyl)-L-serine is unique due to the presence of the hydroxyl group in the serine moiety, which can participate in additional hydrogen bonding and interactions compared to other similar compounds
Eigenschaften
CAS-Nummer |
45014-14-0 |
|---|---|
Molekularformel |
C6H9NO5 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
(2S)-2-(ethenoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H9NO5/c1-2-12-6(11)7-4(3-8)5(9)10/h2,4,8H,1,3H2,(H,7,11)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
WRDWXTJVALMCAN-BYPYZUCNSA-N |
Isomerische SMILES |
C=COC(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
C=COC(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)













